molecular formula C11H13ClO3 B1451311 3-Methoxy-2-propoxybenzoyl chloride CAS No. 23966-84-9

3-Methoxy-2-propoxybenzoyl chloride

Cat. No.: B1451311
CAS No.: 23966-84-9
M. Wt: 228.67 g/mol
InChI Key: XKRVQELXTBLABV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-2-propoxybenzoyl chloride typically involves the reaction of 3-Methoxy-2-propoxybenzoic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

3-Methoxy-2-propoxybenzoic acid+Thionyl chloride3-Methoxy-2-propoxybenzoyl chloride+Sulfur dioxide+Hydrogen chloride\text{3-Methoxy-2-propoxybenzoic acid} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{Sulfur dioxide} + \text{Hydrogen chloride} 3-Methoxy-2-propoxybenzoic acid+Thionyl chloride→3-Methoxy-2-propoxybenzoyl chloride+Sulfur dioxide+Hydrogen chloride

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reaction is carried out in large reactors with efficient cooling and stirring mechanisms to ensure uniformity and safety.

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-2-propoxybenzoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: This compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, it hydrolyzes to form 3-Methoxy-2-propoxybenzoic acid and hydrochloric acid.

Common Reagents and Conditions:

    Amines: Reacts under mild conditions to form amides.

    Alcohols: Reacts under reflux conditions to form esters.

    Thiols: Reacts under basic conditions to form thioesters.

Major Products:

    Amides: Formed from reactions with amines.

    Esters: Formed from reactions with alcohols.

    Thioesters: Formed from reactions with thiols.

Mechanism of Action

The mechanism of action of 3-Methoxy-2-propoxybenzoyl chloride involves its reactivity as an acyl chloride. It reacts with nucleophiles to form acyl derivatives, which can then participate in various biochemical and chemical processes. The molecular targets and pathways involved depend on the specific nucleophile and the resulting acyl derivative.

Comparison with Similar Compounds

  • 3-Methoxybenzoyl chloride
  • 2-Methoxybenzoyl chloride
  • 4-Methoxybenzoyl chloride

Comparison: 3-Methoxy-2-propoxybenzoyl chloride is unique due to the presence of both methoxy and propoxy groups on the benzoyl ring, which can influence its reactivity and the types of derivatives it forms. This makes it a versatile building block in organic synthesis compared to its simpler analogs .

Properties

IUPAC Name

3-methoxy-2-propoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO3/c1-3-7-15-10-8(11(12)13)5-4-6-9(10)14-2/h4-6H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKRVQELXTBLABV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC=C1OC)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901293031
Record name 3-Methoxy-2-propoxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901293031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23966-84-9
Record name 3-Methoxy-2-propoxybenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23966-84-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxy-2-propoxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901293031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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